molecular formula C₁₃H₁₈O₅ B1160087 3-Destertbutylamino-3-hydroxy Nadolol

3-Destertbutylamino-3-hydroxy Nadolol

Cat. No.: B1160087
M. Wt: 254.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Destertbutylamino-3-hydroxy Nadolol is a chemical impurity of Nadolol, a non-selective beta-adrenergic receptor blocking agent (beta-blocker) . Nadolol is approved for therapeutic use in managing hypertension and angina pectoris and has several off-label applications . This impurity, also known as Nadolol Impurity A, is offered as a high-purity reference standard to support pharmaceutical research and development . Researchers utilize this compound primarily in analytical chemistry applications. It serves as a critical reference standard for the quality control and regulatory compliance of Nadolol Active Pharmaceutical Ingredient (API) . Its uses include method development and validation, stability studies, and the precise quantification of impurity levels in Nadolol batches to ensure product safety and efficacy . The mechanism of action for the parent compound, Nadolol, involves competitive antagonism of both beta-1 and beta-2 adrenergic receptors . By blocking these receptors, Nadolol exerts negative chronotropic and inotropic effects on the heart, leading to reduced heart rate, decreased cardiac output, and lowered blood pressure . Studying related impurities like this compound is essential for understanding the stability and degradation pathways of the pharmaceutical compound, which is a vital aspect of drug development . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C₁₃H₁₈O₅

Molecular Weight

254.28

Synonyms

Nadolol Impurity A;  (2R,3S)-rel-5-(2,3-Dihydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Core bicyclic tetrahydronaphthalene ring with vicinal diols (cis-2,3-dihydroxy groups) .
  • Modified side chain: tert-butylamino group replaced by a hydroxy group, reducing lipophilicity compared to nadolol .

Comparison with Structurally Related Compounds

Nadolol and Its Impurities

Property Nadolol 3-Destertbutylamino-3-hydroxy Nadolol Nadolol Diol Impurity
Molecular Formula C₁₇H₂₇NO₄ Likely C₁₄H₂₁NO₅ (inferred) C₁₃H₁₆O₅ (as per EP designation)
Key Functional Groups tert-Butylamino, diols Hydroxyamino, diols Epoxide ring, diols
LogP 1.3 Estimated <1.3 (more hydrophilic) Not reported
Thermal Stability Melting point ~124°C Reduced stability (broadened DSC peaks) Not characterized
Origin Active pharmaceutical ingredient Radiodegradation/byproduct Synthesis intermediate

Pharmacological Impact :

  • Nadolol retains β₁/β₂-adrenergic receptor antagonism, while this compound likely lacks therapeutic activity due to the loss of the tert-butyl group critical for receptor binding .

Comparison with Other β-Blockers

Parameter This compound Propranolol Metoprolol Nadolol
Selectivity Non-selective (inferred) Non-selective β₁-selective Non-selective
LogP ~0.8–1.0 (estimated) 3.1 1.9 1.3
Metabolism Likely renal excretion Hepatic (CYP2D6) Hepatic (CYP2D6) Renal (60–70%)
Clinical Use None (impurity) Hypertension, anxiety Hypertension, angina Hypertension, LQTS
Blood-Brain Barrier Penetration Low (hydrophilic) High Moderate Low

Structural Insights :

  • Propranolol: Bicyclic naphthalene ring enhances lipophilicity, enabling CNS penetration .
  • Metoprolol : Methoxyethyl side chain confers β₁-selectivity and moderate hydrophilicity .
  • Nadolol: tert-Butylamino group and diols balance lipophilicity and renal excretion .

Research Findings and Implications

Radiodegradation Studies

  • Nadolol irradiated at 25–400 kGy produces 11 degradation products, including this compound, via hydroxyl group abstraction and ring aromatization .
  • Thermal Analysis : Irradiated nadolol shows dose-dependent melting point depression (e.g., from 124°C to 115°C at 400 kGy), correlating with impurity accumulation .

Pharmacokinetic Considerations

  • Unlike nadolol, which undergoes minimal metabolism, this compound’s hydrophilicity suggests rapid renal excretion, similar to nadolol’s primary pathway .
  • Drug Interactions : Nadolol’s absorption is impaired by green tea catechins ; structural analogs may exhibit similar vulnerabilities.

Preparation Methods

Reaction Scheme and Reagents

A breakthrough in synthesizing this compound is outlined in patents EP0445250B1 and US5319141A, which describe a one-vessel, high-yield process avoiding intermediate isolation and high-pressure equipment. The synthesis involves:

  • Epoxidation : 5,8-Dihydronaphthol reacts with epichlorohydrin in the presence of tetraethylammonium hydroxide (5 mol%) at 80°C under nitrogen.

  • Amination : tert-Butylamine is added exothermically, followed by refluxing to form the amino-alcohol intermediate.

  • Hydroxylation : Glacial acetic acid, potassium iodate, and iodine facilitate cis-hydroxylation at 60–75°C, with potassium acetate added to stabilize intermediates.

  • Hydrolysis and Crystallization : Methanolic potassium hydroxide hydrolyzes acetoxy groups, followed by solvent evaporation and recrystallization from methanol-acetone.

Table 1: Key Reaction Conditions and Outcomes

StepReagents/ConditionsYield/Purity
EpoxidationEpichlorohydrin, 80°C, 2.5 hours>90% conversion
Aminationtert-Butylamine, reflux, 6 hours85–90% intermediate
HydroxylationI2\text{I}_2, KIO3\text{KIO}_3, 60–75°C40–45% yield
CrystallizationMethanol-acetone, seeding99.7% purity

Solvent Selection and Purification

Critical to the modern method is the use of anhydrous solvents to prevent side reactions. Toluene, chloroform, and ketones (e.g., methyl ethyl ketone) are employed for extraction and washing, minimizing aqueous workups that could introduce impurities. Post-reaction, the crude product is dissolved in hot methanol, treated with activated charcoal, and recrystallized to achieve >99.7% purity—exceeding USP specifications.

Table 2: Solvent Roles in Purification

SolventPurposeOutcome
ChloroformExtraction of organic intermediatesRemoves polar byproducts
Methanol-acetoneRecrystallization mediumEnhances crystal purity
BrineWashing combined organic layersReduces ionic residues

Impurity Mitigation Strategies

Historical methods using wet acetic acid produced impurities such as iodinated byproducts and incomplete hydroxylation adducts. The modern process eliminates water, substitutes silver iodide with potassium iodate, and avoids catalytic hydrogenation, reducing impurity levels to <0.3%. High-performance liquid chromatography (HPLC) profiles confirm the absence of critical impurities like C17H25NO5I\text{C}_{17}\text{H}_{25}\text{NO}_5\text{I}, a halogenated side product previously observed.

Scalability and Industrial Adaptation

The one-pot synthesis is scalable, with demonstrated production batches using 1.46 kg of 5,8-dihydronaphthol. Key adaptations include:

  • Distillation under vacuum to recover epichlorohydrin for reuse.

  • Nitrogen purging to prevent oxidation of sensitive intermediates.

  • Seeding techniques during crystallization to control particle size and polymorph formation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating nadolol enantiomers and detecting 3-deserttbutylamino-3-hydroxy nadolol as an impurity?

  • Methodology :

  • High pH Reversed-Phase Chromatography : Use ethanol/water mobile phases with diethylamine (DEA) as a modifier. A 30% ethanol/70% water (v/v) composition with 0.1% DEA achieves baseline resolution of nadolol stereoisomers on a C18 column .
  • Capillary Electrochromatography-Mass Spectrometry (CEC-MS) : Optimize mobile phase composition (e.g., 40/60 MeOH/ACN with 1.6% acetic acid and 0.4% triethylamine) to resolve nadolol and structurally similar β-blockers within 1 hour. Design Expert software can model resolution and runtime trade-offs .
    • Detection : UHPLC-MS with electrospray ionization (ESI) identifies impurities like 3-deserttbutylamino-3-hydroxy nadolol by comparing retention times and fragmentation patterns against reference standards .

Q. How can radiodegradation products of nadolol, including 3-deserttbutylamino-3-hydroxy nadolol, be characterized in solid-state studies?

  • Experimental Design :

  • Expose nadolol to ionizing radiation (25–400 kGy) and analyze using differential scanning calorimetry (DSC) to detect melting point shifts (ΔTm ≈ 4°C at 400 kGy), indicating decomposition .
  • UHPLC-MS identifies major degradation products, such as naphthol (via hydroxyl abstraction) and aromatized derivatives. Quantify free radicals via electron paramagnetic resonance (EPR) spectroscopy, as nadolol generates persistent radicals post-irradiation .

Advanced Research Questions

Q. What mechanisms explain the biphasic antagonism of nadolol in cardiac β1-adrenoceptor subtypes?

  • Methodology :

  • Use Schild plot analysis with isolated cardiac tissue to differentiate high- and low-affinity β1-adrenoceptor subtypes. Nadolol exhibits biphasic antagonism against isoproterenol-induced inotropic effects, with pA2 values of 9.2 (high-affinity) and 6.8 (low-affinity) .
  • Computational modeling (e.g., Kaumann’s two-receptor model) quantifies subtype-specific binding affinities, revealing nadolol’s preference for β1-adrenoceptors over β2 .

Q. How do hydroxyl radicals (•OH) preferentially degrade nadolol’s tetrahydronaphthalene ring versus its oxypropanolamine side chain?

  • Mechanistic Insights :

  • In advanced oxidation processes (AOPs), density functional theory (DFT) simulations predict that 70% of •OH attacks occur on the aromatic tetrahydronaphthalene ring, while 30% target the oxypropanolamine chain. This is attributed to electron-rich regions in the fused benzene-cyclohexane structure .
  • LC-MS/MS quantifies degradation kinetics, showing faster ring aromatization (k ≈ 2.1 × 10^9 M⁻¹s⁻¹) compared to side-chain oxidation .

Q. How can contradictory data on nadolol’s degradation pathways be reconciled across studies?

  • Resolution Strategy :

  • Cross-validate analytical methods : For example, DSC-detected melting point shifts correlate with UHPLC-MS impurity profiles (R² > 0.95) but may miss volatile byproducts detectable via headspace GC-MS .
  • Control radical scavengers : In AOP studies, adding tert-butanol suppresses •OH-mediated degradation, isolating contributions from other reactive species (e.g., singlet oxygen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.